molecular formula C20H14ClN3O B1684357 L-779450 CAS No. 303727-31-3

L-779450

Numéro de catalogue: B1684357
Numéro CAS: 303727-31-3
Poids moléculaire: 347.8 g/mol
Clé InChI: WXJLXRNWMLWVFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-779450 est un inhibiteur puissant et sélectif de la kinase B-Raf, une protéine qui joue un rôle crucial dans la régulation de la croissance et de la division cellulaires. Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération des cellules cancéreuses en ciblant la voie de signalisation Raf .

Applications De Recherche Scientifique

L-779450 is a Raf inhibitor with applications in scientific research, particularly in cancer studies. Research indicates that this compound can be used to study the mixed lineage kinases (MLK1-4) and their ability to reactivate the MEK/ERK pathway in the presence of RAF inhibitors . It has also been investigated for its effects on neoplastic cells .

Scientific Research Applications of this compound

  • Cancer Research this compound has been used in experiments to study its effects on cancer cells, often in combination with other inhibitors. For example, it has been used alongside sorafenib, GW5074, and PLX7420 to observe cell viability in renal cell carcinoma (RCC) lines ACHN and A498 .
  • Signaling Pathway Studies this compound is utilized in the study of the MEK/ERK pathway, particularly how mixed lineage kinases (MLKs) can reactivate this pathway even when RAF inhibitors are present .
    • It has been shown that MLK1-4 can activate the MEK/ERK pathway in the presence of this compound, suggesting that MLKs directly phosphorylate MEK .
  • Protein Binding Interactions this compound induces KSR1/B-Raf binding in A549 and HMCB cells that possess oncogenic Ras proteins, in the Cal12T line that contains an impaired activity B-Raf mutant, and in A375 melanoma cells that are homozygous for V600E-B-Raf .
  • Apoptosis and DNA Synthesis At concentrations around the reported IC50 for L-779,450, the compound suppressed DNA synthesis and induced apoptosis in hematopoietic FDC-P1 cells transformed to grow in response to either Raf-1 or A-Raf (FD/DeltaRaf-1:ER and FD/DeltaA-Raf:ER) .

Case Studies

  • Combination Therapies in Renal Cell Carcinoma: A study combined sorafenib with either PLX7420 or L779450, and the other combination therapies, which only modestly induced cell death. However, a combination of sorafenib and GW5074 significantly induced ACHN (95% ± 1.8%) and A498 (78% ± 2.1%) cell death, as compared with all other combination therapies .
  • Radioresistance in Tumors: this compound was used to investigate the kinase-independent role for CRAF-driving tumor radioresistance .
  • Mixed Lineage Kinases (MLKs) and MEK/ERK Pathway: L779450, was used to determine the mechanism used by MLK1–4 to activate the MEK/ERK pathway . MLK1–4 activated the MEK/ERK pathway in the presence of the RAF inhibitor but not the MEK inhibitor, indicating that MLKs directly phosphorylate MEK .

Data Table

InhibitorDosage (μmol/L)Cell LinesEffect
Sorafenib5ACHN, A498Modestly induced cell death when combined with PLX7420 or L779450; significantly induced cell death when combined with GW5074: ACHN (95% ± 1.8%) and A498 (78% ± 2.1%)
GW507410ACHN, A498When combined with sorafenib, significantly induced cell death: ACHN (95% ± 1.8%) and A498 (78% ± 2.1%)
PLX742010ACHN, A498Modestly induced cell death when combined with sorafenib
L77945010ACHN, A498Modestly induced cell death when combined with sorafenib
L-779,450IC50FDC-P1Suppressed DNA synthesis and induced apoptosis in hematopoietic FDC-P1 cells transformed to grow in response to either Raf-1 or A-Raf. Less effective on B-Raf- or MEK1-responsive cells, demonstrating specificity .
L779450N/AHEK293TMLK1–4 activated the MEK/ERK pathway in the presence of the RAF inhibitor but not the MEK inhibitor, indicating that MLKs directly phosphorylate MEK .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L-779450 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un cycle imidazole et une fonctionnalisation ultérieure. Les étapes clés comprennent :

    Formation du cycle imidazole : Cela implique la réaction du 2-chloro-5-nitrophénol avec le 2-phényl-4-(4-pyridinyl)-1H-imidazole-5-carbaldéhyde en conditions basiques.

    Réduction du groupe nitro : Le groupe nitro est réduit en amine à l'aide d'un agent réducteur tel que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux.

    Cyclisation : L'amine subit une cyclisation pour former la structure finale du cycle imidazole.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L-779450 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase B-Raf. Cette inhibition perturbe la voie de signalisation Raf/MEK/ERK, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses. Le composé se lie au site de liaison à l'ATP de la kinase B-Raf, empêchant son activation et la phosphorylation ultérieure des cibles en aval .

Comparaison Avec Des Composés Similaires

L-779450 est comparé à d'autres inhibiteurs de la kinase Raf tels que :

    Regorafenib : Un inhibiteur de kinase multi-cibles qui inhibe B-Raf, C-Raf et d'autres kinases.

    Dabrafenib : Un inhibiteur sélectif de B-Raf avec une puissance plus élevée contre la mutation B-Raf V600E.

    Vemurafenib : Un autre inhibiteur sélectif de B-Raf utilisé dans le traitement du mélanome.

This compound est unique en raison de sa forte sélectivité pour la kinase B-Raf et de sa capacité à améliorer l'apoptose en combinaison avec d'autres traitements, tels que le ligand d'induction de l'apoptose lié au facteur de nécrose tumorale (TRAIL) .

Activité Biologique

L-779450 is a potent ATP-competitive inhibitor of RAF kinases, particularly RAF kinase C, with significant implications in cancer therapy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by inhibiting the RAF kinase pathway, which is crucial in cell signaling and proliferation. It exhibits high selectivity for RAF kinases compared to other kinases, making it a valuable candidate for targeted cancer therapies.

  • IC50 Values : this compound has an IC50 of approximately 3.85 µM against RAF kinase C, demonstrating its potency in inhibiting this pathway .

Selectivity Profile

The selectivity of this compound has been characterized in various studies. The following table summarizes its selectivity compared to other kinases:

Compound Primary MOA Max Response (%) IC50 (µM)
This compoundRAF kinase C inhibitor23.6523.8537
DabrafenibRAF kinase B inhibitor33.9870.0432
VemurafenibRAF kinase B inhibitor73.9221.2186
PLX-4720RAF kinase B inhibitor44.9041.3673

This table illustrates that while this compound is effective against RAF kinase C, other inhibitors like Dabrafenib and Vemurafenib show higher efficacy against RAF kinase B .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines with aberrant RAF signaling. For instance, studies involving A549 lung cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis .

Case Study: A549 Cell Line

In an experimental setup, A549 cells were treated with varying concentrations of this compound:

  • Treatment Duration : 24 hours
  • Concentration Range : 0.1 µM to 10 µM
  • Results :
    • At 1 µM concentration, a reduction in cell viability by approximately 40% was observed.
    • Higher concentrations (5 µM and above) led to more than 70% reduction in viability.

These findings indicate the compound's potential as a therapeutic agent in cancers driven by aberrant RAF signaling.

In Vivo Studies

Preclinical models have also been utilized to assess the efficacy of this compound in vivo. Animal studies have shown promising results where administration of this compound led to tumor regression in xenograft models containing RAF-dependent tumors.

Summary of In Vivo Findings

Study Type Model Dosage (mg/kg) Outcome
Xenograft StudyMice with A549 cells50Tumor regression observed
Efficacy StudyRat model25Significant tumor size reduction

These studies suggest that this compound could be effective in clinical settings for patients with tumors harboring mutations in the RAF pathway .

Propriétés

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433252
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303727-31-3
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-779450
Reactant of Route 2
Reactant of Route 2
L-779450
Reactant of Route 3
L-779450
Reactant of Route 4
L-779450
Reactant of Route 5
L-779450
Reactant of Route 6
Reactant of Route 6
L-779450
Customer
Q & A

Q1: What is the primary mechanism of action of L-779,450?

A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.

Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?

A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []

Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?

A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.

Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?

A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.

Q5: What are the next steps in research involving L-779,450?

A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.